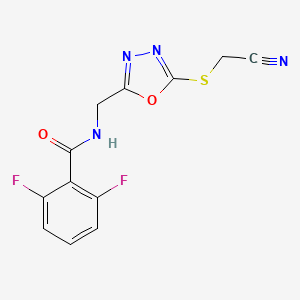
5,5-Dimethylazepan-2-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethylazepan-2-one;hydrochloride is a chemical compound with a unique structure that includes a seven-membered ring with two methyl groups attached to the fifth carbon and a ketone group at the second position. This compound is often used in pharmaceutical research and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylazepan-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5,5-dimethylhexan-2-one with ammonia or an amine, followed by cyclization to form the azepanone ring. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and stringent quality control measures are essential to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
5,5-Dimethylazepan-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrogen atoms on the ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
科学研究应用
5,5-Dimethylazepan-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5,5-Dimethylazepan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
5-Methylazepan-2-one: Similar structure but with only one methyl group.
6,6-Dimethylazepan-2-one: Similar structure but with methyl groups on the sixth carbon.
Azepan-2-one: The parent compound without any methyl groups.
Uniqueness
5,5-Dimethylazepan-2-one;hydrochloride is unique due to the specific positioning of the methyl groups and the ketone functionality, which confer distinct chemical and physical properties. These properties make it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
属性
IUPAC Name |
5,5-dimethylazepan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-8(2)4-3-7(10)9-6-5-8;/h3-6H2,1-2H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSXFUBSIVVDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NCC1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 5-({2-oxo-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)furan-2-carboxylate](/img/structure/B2514503.png)

![Ethyl 6-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2514506.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide](/img/structure/B2514507.png)


![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}azetidin-3-amine](/img/structure/B2514516.png)




![N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide](/img/structure/B2514521.png)


